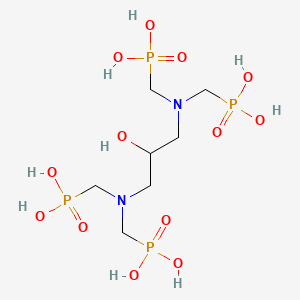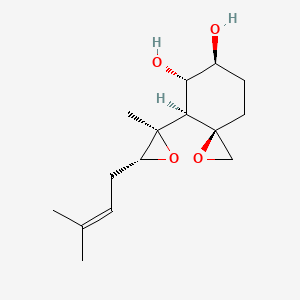![molecular formula C7H4Cl2N2S B1220176 6,7-Dichlorobenzo[d]thiazol-2-amine CAS No. 25150-27-0](/img/structure/B1220176.png)
6,7-Dichlorobenzo[d]thiazol-2-amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves cyclization reactions, starting from specific precursors and under defined conditions to introduce the thiazole ring. For example, the synthesis and characterization of novel compounds involving thiazol amine derivatives have been conducted through methods such as FT-IR, 1H-NMR, LC-Mass, UV-Visible spectra, TGA/DTA, and elemental analysis, with their molecular structures solved by single crystal X-ray diffraction method (Gayathri B. H et al., 2019). Such methods are indicative of the approaches that might be used in synthesizing 6,7-Dichlorobenzo[d]thiazol-2-amine.
Molecular Structure Analysis
The molecular structure of similar thiazol compounds has been elucidated using techniques like X-ray diffraction, demonstrating their crystalline nature in systems such as the triclinic system. Analysis of their electrostatic potential and intermolecular contacts is often performed through Hirshfeld surface analysis (Gayathri B. H et al., 2019). This provides insights into the compound’s stability, intermolecular interactions, and potential reactivity.
Chemical Reactions and Properties
Thiazol compounds undergo various chemical reactions, including cyclization, condensation, and substitution reactions, which can significantly alter their chemical properties. For instance, 4,5,6,7-Tetrachlorobenzo[d][1,3,2]dioxaborol-2-ol has been identified as an effective catalyst for the amide condensation of sterically demanding carboxylic acids (T. Maki et al., 2006), indicating the potential reactivity of chlorinated benzo[d]thiazol compounds in similar contexts.
Physical Properties Analysis
The physical properties, such as melting points and solubility, of thiazol derivatives are crucial for their application in chemical syntheses and material science. These properties are often determined through experimental studies involving elemental analysis, IR spectroscopy, and thermal analyses like TGA/DTA.
Chemical Properties Analysis
The chemical properties of thiazol compounds, including acidity, basicity, and reactivity towards various reagents, are influenced by their molecular structure. For example, the presence of chloro substituents in the benzo[d]thiazol ring can affect its electron distribution, making it more reactive in certain chemical reactions. Studies on similar compounds have shown that the electronic structure, including HOMO-LUMO analysis, can be predictive of their reactivity and interactions with other molecules (Gayathri B. H et al., 2019).
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
6,7-Dichlorobenzo[d]thiazol-2-amine derivatives have been studied for their potential as corrosion inhibitors. For instance, research on thiazole and thiadiazole derivatives, which include compounds similar in structure to this compound, demonstrated their effectiveness in inhibiting corrosion of iron. Quantum chemical parameters and molecular dynamics simulations were utilized to predict the inhibition performances of these compounds (Kaya et al., 2016).
Antimicrobial and Antiviral Activities
Thiazole derivatives, including compounds related to this compound, have shown promise in antimicrobial and antiviral activities. One study focused on synthesizing new thiazole derivatives and evaluating their activity against various bacterial and fungal species. These compounds, containing thiazole moieties, displayed significant antimicrobial properties (Althagafi et al., 2019).
Drug Transport Systems
The use of this compound derivatives in drug transport systems has also been explored. For example, a study on gold nanoparticles stabilized with βcyclodextrin-2-amino-4-(4-chlorophenyl)thiazole complex demonstrated a novel system for drug transport. This ternary system, incorporating thiazole compounds, showed potential in improving the delivery of drugs in therapeutic applications (Asela et al., 2017).
Synthesis and Structural Analysis
Research has been conducted on the synthesis and structural analysis of this compound derivatives. Studies have focused on the synthesis of novel compounds and their characterization using various spectroscopic methods. Such research contributes to the understanding of the molecular structure and properties of these compounds (GayathriB. et al., 2019).
Safety and Hazards
Wirkmechanismus
Target of Action
6,7-Dichlorobenzo[d]thiazol-2-amine primarily targets specific enzymes and receptors within the cell. These targets often include kinases and other proteins involved in signal transduction pathways. The exact primary targets can vary depending on the specific biological context and the type of cells involved .
Mode of Action
The compound interacts with its targets by binding to the active sites of these enzymes or receptors. This binding can inhibit or modify the activity of the target proteins, leading to changes in cellular signaling pathways. For example, if the target is a kinase, this compound may inhibit its phosphorylation activity, thereby altering downstream signaling events .
Biochemical Pathways
The affected biochemical pathways typically include those involved in cell growth, apoptosis, and differentiation. By modulating the activity of key signaling proteins, this compound can influence pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival. Disruption of these pathways can lead to reduced cell growth and increased apoptosis in certain types of cells .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is typically absorbed through passive diffusion and distributed throughout the body, with a preference for tissues with high metabolic activity. It is metabolized primarily in the liver by cytochrome P450 enzymes and excreted via the kidneys. These properties affect its bioavailability and the duration of its action within the body .
Result of Action
At the molecular level, the action of this compound results in the inhibition of target enzymes or receptors, leading to altered cellular signaling. This can cause a variety of cellular effects, including reduced proliferation, increased apoptosis, and changes in cell differentiation. These effects are particularly relevant in the context of cancer treatment, where the compound may help to inhibit tumor growth and induce cancer cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the efficacy and stability of this compound. For instance, the compound may be more stable and effective in a neutral pH environment, while extreme pH levels could lead to its degradation. Additionally, interactions with other drugs or compounds can either enhance or inhibit its action, depending on the nature of these interactions .
Biochemische Analyse
Biochemical Properties
6,7-Dichlorobenzo[d]thiazol-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The compound’s interaction with these enzymes involves binding to their active sites, which leads to the inhibition of their catalytic activity. Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, affecting their function and downstream signaling events .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to alter the expression of genes involved in inflammatory responses, leading to reduced production of pro-inflammatory cytokines . Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, the compound has been shown to inhibit the activity of certain kinases involved in cell signaling pathways, thereby modulating the phosphorylation status of downstream targets . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound’s stability and degradation over time are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as keeping it in a dark place and under an inert atmosphere
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in its metabolism. For example, the compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules . These interactions can result in changes in metabolic flux and the levels of specific metabolites, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes.
Eigenschaften
IUPAC Name |
6,7-dichloro-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2S/c8-3-1-2-4-6(5(3)9)12-7(10)11-4/h1-2H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHFWFMWXBZUHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1N=C(S2)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50948009 | |
| Record name | 6,7-Dichloro-1,3-benzothiazol-2(3H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50948009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25150-27-0 | |
| Record name | 6,7-Dichloro-2-benzothiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25150-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dichlorobenzothiazol-2-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025150270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dichloro-1,3-benzothiazol-2(3H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50948009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-dichlorobenzothiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.402 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-[4,5-Dihydroxy-3-(1-hydroxy-3-oxopent-1-enyl)-9,10-dioxoanthracen-2-yl]acetic acid](/img/structure/B1220108.png)



